Cas no 39181-53-8 (5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine)

5-(2-Fluorophenyl)methyl-1,3,4-thiadiazol-2-amine is a fluorinated thiadiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 1,3,4-thiadiazole core substituted with a 2-fluorobenzyl group and an amine functionality, offering versatility for further derivatization. Its structural motif is of interest due to the electron-withdrawing effects of the fluorine atom, which may enhance binding affinity or metabolic stability in bioactive molecules. The thiadiazole scaffold is known for its role in antimicrobial, anticancer, and anti-inflammatory agents, making this compound a valuable intermediate for drug discovery. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine structure
39181-53-8 structure
商品名:5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine
CAS番号:39181-53-8
MF:C9H8N3FS
メガワット:209.24332
MDL:MFCD01364162
CID:1003301
PubChem ID:741058

5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1,3,4-Thiadiazol-2-amine, 5-[(2-fluorophenyl)methyl]-
    • 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
    • 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine
    • EN300-71709
    • AB00096895-01
    • LX-0231
    • 5-(2-Fluoro-benzyl)-[1,3,4]thiadiazol-2-ylamine
    • G37641
    • DS-000783
    • Oprea1_264512
    • HMS2631B23
    • CS-0258900
    • Oprea1_066195
    • Z445126300
    • BIM-0033702.P001
    • MFCD01364162
    • F0452-1735
    • 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine
    • SMR000281530
    • CHEMBL1451374
    • SY185059
    • DTXSID90353436
    • 39181-53-8
    • MLS000711763
    • 2-Amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole, AldrichCPR
    • 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
    • 2-amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole
    • AKOS005391503
    • Cambridge id 5788379
    • CBMicro_033886
    • AM-900/25025015
    • STK077641
    • 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-ylamine
    • AG-690/12246372
    • MDL: MFCD01364162
    • インチ: InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
    • InChIKey: KMYBNTVFQUSIQM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)CC2=NNC(=N)S2)F

計算された属性

  • せいみつぶんしりょう: 209.04244
  • どういたいしつりょう: 209.04229660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • PSA: 51.8

5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xi Xn
  • 危険レベル:IRRITANT

5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-71709-1.0g
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
39181-53-8 95.0%
1.0g
$193.0 2025-03-21
Enamine
EN300-71709-0.05g
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
39181-53-8 95.0%
0.05g
$45.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
007984-500mg
5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
39181-53-8
500mg
3168.0CNY 2021-07-13
TRC
B441788-50mg
5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine
39181-53-8
50mg
$ 70.00 2022-06-07
Life Chemicals
F0452-1735-0.5g
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
39181-53-8 95%+
0.5g
$134.0 2023-09-07
Life Chemicals
F0452-1735-2.5g
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
39181-53-8 95%+
2.5g
$284.0 2023-09-07
TRC
B441788-25mg
5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine
39181-53-8
25mg
$ 50.00 2022-06-07
Enamine
EN300-71709-2.5g
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
39181-53-8 95.0%
2.5g
$378.0 2025-03-21
Life Chemicals
F0452-1735-0.25g
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
39181-53-8 95%+
0.25g
$127.0 2023-09-07
Life Chemicals
F0452-1735-1g
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
39181-53-8 95%+
1g
$142.0 2023-09-07

5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 関連文献

5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amineに関する追加情報

Introduction to 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine (CAS No. 39181-53-8) in Modern Chemical and Pharmaceutical Research

The compound 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine, identified by the CAS number 39181-53-8, represents a significant molecule in the realm of chemical and pharmaceutical innovation. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluorophenyl moiety and a thiadiazole core suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.

Thiadiazole derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The incorporation of a fluorine atom in the aromatic ring enhances the metabolic stability and binding affinity of the molecule, which is a critical factor in drug design. The structural motif of 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine positions it as a versatile scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on optimizing small-molecule inhibitors targeting various disease pathways. The thiadiazole scaffold is particularly relevant in this context, as it has been successfully employed in the development of drugs that modulate enzyme activity and receptor binding. For instance, studies have demonstrated the efficacy of thiadiazole-based compounds in inhibiting kinases and other enzymes involved in cancer progression. The fluorophenyl group further contributes to the compound's potential by influencing its electronic properties and enhancing interactions with biological targets.

The synthesis of 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been utilized to construct the desired heterocyclic framework efficiently. These techniques not only improve yield but also allow for functional group modifications that can fine-tune the pharmacological properties of the molecule.

One of the most compelling aspects of this compound is its potential in drug discovery. Preclinical studies have begun to explore its interactions with various biological systems, revealing promising results in terms of selectivity and potency. The fluorophenyl moiety has been shown to enhance binding affinity to certain protein targets, while the thiadiazole core provides a scaffold for further derivatization. This combination makes 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine an attractive candidate for developing next-generation therapeutics.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their improved pharmacokinetic profiles. Fluoro-substituted molecules often exhibit enhanced bioavailability and longer half-lives, which are critical factors in drug development. The presence of a fluorophenyl group in 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine aligns with this trend, positioning it as a valuable asset in medicinal chemistry libraries.

Furthermore, computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between this compound and its potential targets. These studies have provided insights into how modifications to the structure can optimize binding affinity and reduce off-target effects. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict the behavior of molecules before experimental validation.

The broader implications of this research extend beyond individual therapeutic applications. The development of novel heterocyclic compounds like 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine contributes to the advancement of chemical biology and pharmacology. By exploring new chemical spaces and understanding molecular interactions at a deeper level, researchers can uncover innovative strategies for addressing unmet medical needs.

In conclusion,5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine (CAS No. 39181-53-8) stands out as a significant compound with substantial potential in pharmaceutical research. Its unique structural features and promising preclinical results make it a compelling candidate for further investigation into novel therapeutic applications. As research continues to evolve,this molecule will likely play an increasingly important role in shaping future drug development efforts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:39181-53-8)5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine
A1159993
清らかである:99%
はかる:1g
価格 ($):202.0